methyl 7-(2-methylbenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Methyl 7-(2-methylbenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-(2-methylbenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dihydroisoquinoline-2(1H)-carboxylate.
Amidation Reaction: The 3,4-dihydroisoquinoline-2(1H)-carboxylate is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the corresponding amide.
Methylation: The final step involves the methylation of the carboxylate group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the amide group to yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the isoquinoline ring.
Reduction: Amines derived from the reduction of the amide group.
Substitution: Various substituted isoquinoline derivatives depending on the substituents introduced.
Scientific Research Applications
Methyl 7-(2-methylbenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive isoquinoline derivatives.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Chemical Biology: It serves as a tool compound in chemical biology to investigate the role of isoquinoline derivatives in cellular processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of methyl 7-(2-methylbenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence signaling pathways related to its isoquinoline core structure.
Comparison with Similar Compounds
Isoquinoline Derivatives: Compounds such as berberine and papaverine share the isoquinoline core structure and exhibit similar biological activities.
Benzamido Derivatives: Compounds like N-benzylbenzamide also share structural similarities and are studied for their biological effects.
Uniqueness: Methyl 7-(2-methylbenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the specific substitution pattern on the isoquinoline ring and the presence of the 2-methylbenzamido group. This unique structure may confer distinct biological properties and potential therapeutic applications compared to other isoquinoline and benzamido derivatives.
Properties
IUPAC Name |
methyl 7-[(2-methylbenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-5-3-4-6-17(13)18(22)20-16-8-7-14-9-10-21(19(23)24-2)12-15(14)11-16/h3-8,11H,9-10,12H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOZSRSFFUMZAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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